molecular formula C17H14F2N2O4 B2864638 N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 941962-70-5

N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Cat. No.: B2864638
CAS No.: 941962-70-5
M. Wt: 348.306
InChI Key: CNVNWRIPUALBRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, oxalamide, and dihydrobenzo[b][1,4]dioxin groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. The benzyl group might undergo electrophilic aromatic substitution reactions, while the oxalamide group could potentially participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar oxalamide group might increase its solubility in polar solvents .

Scientific Research Applications

Neuroprotection and Cellular Protection

A study investigated the pharmacological properties of a Na+/Ca2+ exchange (NCX) inhibitor, which shares structural similarities with the compound , revealing its potential in protecting against neuronal cell damage induced by hypoxia/reoxygenation. This suggests possible applications in neuroprotection and the treatment of neurological disorders (Iwamoto & Kita, 2006).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial evaluation of chalcones derived from a similar structural framework, indicating potential applications in developing new antimicrobial agents. The compounds exhibited significant activity against various bacterial and fungal strains, suggesting their potential in addressing antimicrobial resistance (Shinde et al., 2021).

Synthesis and Characterization of Organic Compounds

Research on the synthesis and characterization of polybenzoxazine with a phenylnitrile functional group, which shares some structural characteristics with the compound of interest, demonstrates the potential applications in material science, particularly in enhancing the thermal stability and mechanical properties of polymers (Qi et al., 2009).

Insecticide Development

A study on the herbicidal activity of a compound structurally related to N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide underlines its effectiveness against annual weeds in rice fields. This indicates potential applications in agriculture, specifically in developing new herbicides (Hwang et al., 2005).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It might also be interesting to investigate its interactions with various biological targets .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4/c18-12-2-1-3-13(19)11(12)9-20-16(22)17(23)21-10-4-5-14-15(8-10)25-7-6-24-14/h1-5,8H,6-7,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVNWRIPUALBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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